

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hafnium Metal

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Compound of Interest

Compound Name: *Hafnium*

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Introduction

Hafnium (Hf), a lustrous, silvery, ductile transition metal, holds a significant position in a variety of high-technology applications owing to its unique chemical and physical properties. With an atomic number of 72, it resides in Group 4 of the periodic table, alongside titanium and zirconium. Its chemical behavior is remarkably similar to that of zirconium, a consequence of the lanthanide contraction which results in nearly identical atomic and ionic radii.^{[1][2]} This similarity makes their separation a challenging yet crucial process, particularly for applications in the nuclear industry where their neutron absorption properties diverge dramatically.^{[1][3]} This in-depth guide provides a technical overview of the core fundamental chemical properties of **hafnium** metal, including its atomic and physical characteristics, chemical reactivity, and corrosion resistance. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of key chemical processes.

Atomic and Physical Properties

Hafnium is a dense metal that exists as a hexagonal close-packed (hcp) crystal structure, known as the alpha form, at room temperature.^{[1][4]} At a temperature of 2388 K, it undergoes a phase transition to a body-centered cubic (bcc) lattice, or beta form.^{[1][5]} A notable physical

distinction between **hafnium** and the chemically similar zirconium is its density, with **hafnium** being approximately twice as dense as zirconium.[\[1\]](#)[\[5\]](#)

The key atomic and physical properties of **hafnium** are summarized in the table below for easy reference and comparison.

Property	Value
Atomic Number	72 [4] [5]
Atomic Mass	178.49 u [5] [6]
Electron Configuration	[Xe] 4f ¹⁴ 5d ² 6s ² [1] [7]
Electronegativity (Pauling Scale)	1.3 [4] [8]
Oxidation States	+4 (most common), +3, +2, +1 [1] [9] [10]
Melting Point	2506 K (2233 °C, 4051 °F) [1] [11]
Boiling Point	4876 K (4603 °C, 8317 °F) [1] [11]
Density (at 20°C)	13.31 g/cm ³ [4] [11]
Crystal Structure (at 20°C)	Hexagonal Close-Packed (hcp) [1] [4]
Lattice Parameters (a, c)	a = 319.42 pm, c = 505.12 pm [1]
Atomic Radius	216 pm [8]
Covalent Radius	144 pm [8]
Ionic Radius (Hf ⁴⁺)	71 pm [8]
Thermal Conductivity	23.0 W/(m·K) [1]
Electrical Resistivity (at 20°C)	331 nΩ·m [1]
Thermal Neutron Capture Cross Section	~102 barns [8]

Chemical Reactivity

Hafnium's reactivity is characterized by the formation of a stable, passive oxide layer that protects the bulk metal from further chemical attack. This property imparts excellent corrosion

resistance in many environments.

Reactivity with Air and Water

In air, **hafnium** metal forms a protective oxide film, primarily monoclinic **hafnium** dioxide (HfO_2), which inhibits further corrosion.[1][3] While the bulk metal is resistant to air at room temperature, finely divided **hafnium** powder is pyrophoric and can ignite spontaneously.[1][12][13] **Hafnium** does not react with water under normal conditions.[12] However, at elevated temperatures and pressures, such as 360°C under water pressure, it can be oxidized to form a thin, protective surface oxide layer.[14]

Reactivity with Acids and Bases

Hafnium metal is resistant to many acids, particularly at room temperature, due to its passivating oxide layer.[4][15] It is, however, susceptible to attack by hydrofluoric acid (HF), which can dissolve the metal, likely through the formation of fluoro complexes.[1][12][15][16] Concentrated sulfuric acid can also attack **hafnium**. [1] The metal is highly resistant to concentrated alkalis.[1][5]

Reactivity with Halogens

Hafnium metal reacts with halogens (fluorine, chlorine, bromine, and iodine) upon heating to form the corresponding **hafnium**(IV) halides (HfF_4 , HfCl_4 , HfBr_4 , and HfI_4). [12][16]

Corrosion Resistance

The exceptional corrosion resistance of **hafnium** is a primary reason for its use in demanding environments, such as in the chemical processing industry and nuclear reactors.[17][18] This resistance is attributed to the formation of a dense and tightly adherent oxide film on its surface.[4][15][16] This passive layer is stable in a wide range of acidic and alkaline conditions, with the notable exception of hydrofluoric acid.[4][19]

Experimental Protocols

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of **hafnium** metal.

Methodology:

- **Sample Preparation:** A small, flat, and polished sample of **hafnium** metal is prepared. For powder diffraction, a fine powder of **hafnium** is used. The surface should be clean and free from any oxide layer or contamination.
- **Instrument Setup:** A powder X-ray diffractometer is used. The instrument is calibrated using a standard reference material.
- **Data Collection:** The **hafnium** sample is mounted in the diffractometer. A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting XRD pattern, a plot of intensity versus 2θ , is analyzed. The positions of the diffraction peaks are used to determine the crystal system and lattice parameters using Bragg's Law. The relative intensities of the peaks can be compared to standard patterns (e.g., from the JCPDS database) to confirm the hexagonal close-packed structure of alpha-**hafnium**.[\[20\]](#)

Measurement of Density

Objective: To determine the density of a solid **hafnium** metal sample.

Methodology (based on the Archimedes' principle):

- **Mass Measurement:** The mass of the **hafnium** sample is accurately measured using an analytical balance.
- **Volume Determination:**
 - A beaker of a suitable liquid of known density (e.g., distilled water) is placed on the balance, and the balance is tared.
 - The **hafnium** sample is suspended by a thin thread and fully submerged in the liquid, ensuring it does not touch the sides or bottom of the beaker.
 - The apparent mass of the submerged sample is recorded.

- The volume of the sample is calculated as the difference between the mass in air and the apparent mass in the liquid, divided by the density of the liquid.
- Density Calculation: The density of the **hafnium** is calculated by dividing its mass by its determined volume.

Alternatively, for high-temperature measurements of molten **hafnium**, a containerless method using an electrostatic levitator (ESL) can be employed to avoid reactions with a container.[\[19\]](#)

Corrosion Testing (ASTM G2/G2M)

Objective: To evaluate the corrosion resistance of **hafnium** and its alloys in high-temperature water or steam.

Methodology (summary of ASTM G2/G2M):[\[1\]](#)[\[4\]](#)[\[17\]](#)

- Specimen Preparation: Test coupons of **hafnium** are prepared with specific dimensions. The surfaces are typically cleaned and etched to remove any surface contamination.
- Initial Measurement: The initial mass and surface area of the specimens are accurately measured.
- Exposure: The specimens are placed in an autoclave containing high-purity water or steam at a specified temperature and pressure (e.g., water at 360°C or steam at 400°C).
- Duration: The test is conducted for a predetermined period.
- Final Measurement: After exposure, the specimens are removed, dried, and their final mass is measured.
- Evaluation: The corrosion resistance is evaluated based on the mass gain per unit surface area and a visual inspection of the surface for any signs of corrosion.

Potentiodynamic Polarization

Objective: To characterize the corrosion behavior of **hafnium** in an electrochemical cell.

Methodology:[\[21\]](#)

- **Cell Setup:** A three-electrode electrochemical cell is used, consisting of a **hafnium** working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The cell is filled with the desired electrolyte solution.
- **Open Circuit Potential (OCP):** The stable OCP of the **hafnium** electrode is measured.
- **Polarization Scan:** The potential of the working electrode is scanned at a slow, constant rate from a potential cathodic to the OCP to a potential anodic to the OCP.
- **Data Acquisition:** The resulting current is measured as a function of the applied potential.
- **Analysis:** A polarization curve (log of current density vs. potential) is plotted. From this curve, key corrosion parameters such as the corrosion potential (E_{corr}), corrosion current density (i_{corr}), and pitting potential can be determined.

Electrochemical Impedance Spectroscopy (EIS)

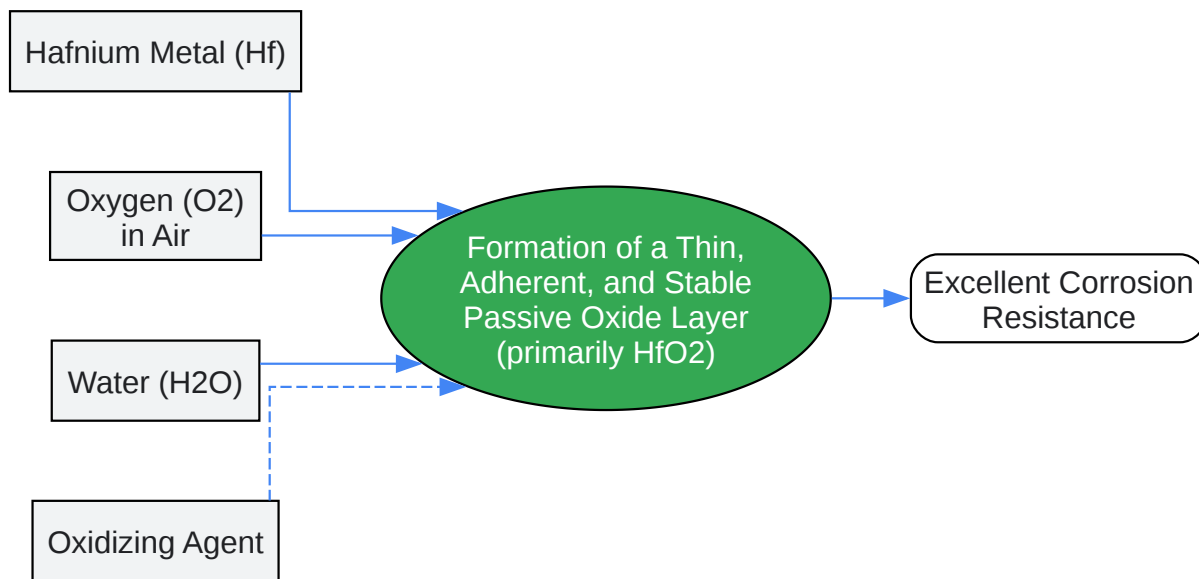
Objective: To investigate the properties of the passive film on **hafnium** and the kinetics of the corrosion process.

Methodology: [\[22\]](#)[\[23\]](#)

- **Cell Setup:** The same three-electrode cell as for potentiodynamic polarization is used.
- **AC Perturbation:** A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies.
- **Impedance Measurement:** The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
- **Data Analysis:** The impedance data is typically presented as Nyquist and Bode plots. This data can be fitted to an equivalent electrical circuit model to extract information about the properties of the passive film (e.g., resistance and capacitance) and the charge transfer resistance of the corrosion process.

Visualizations

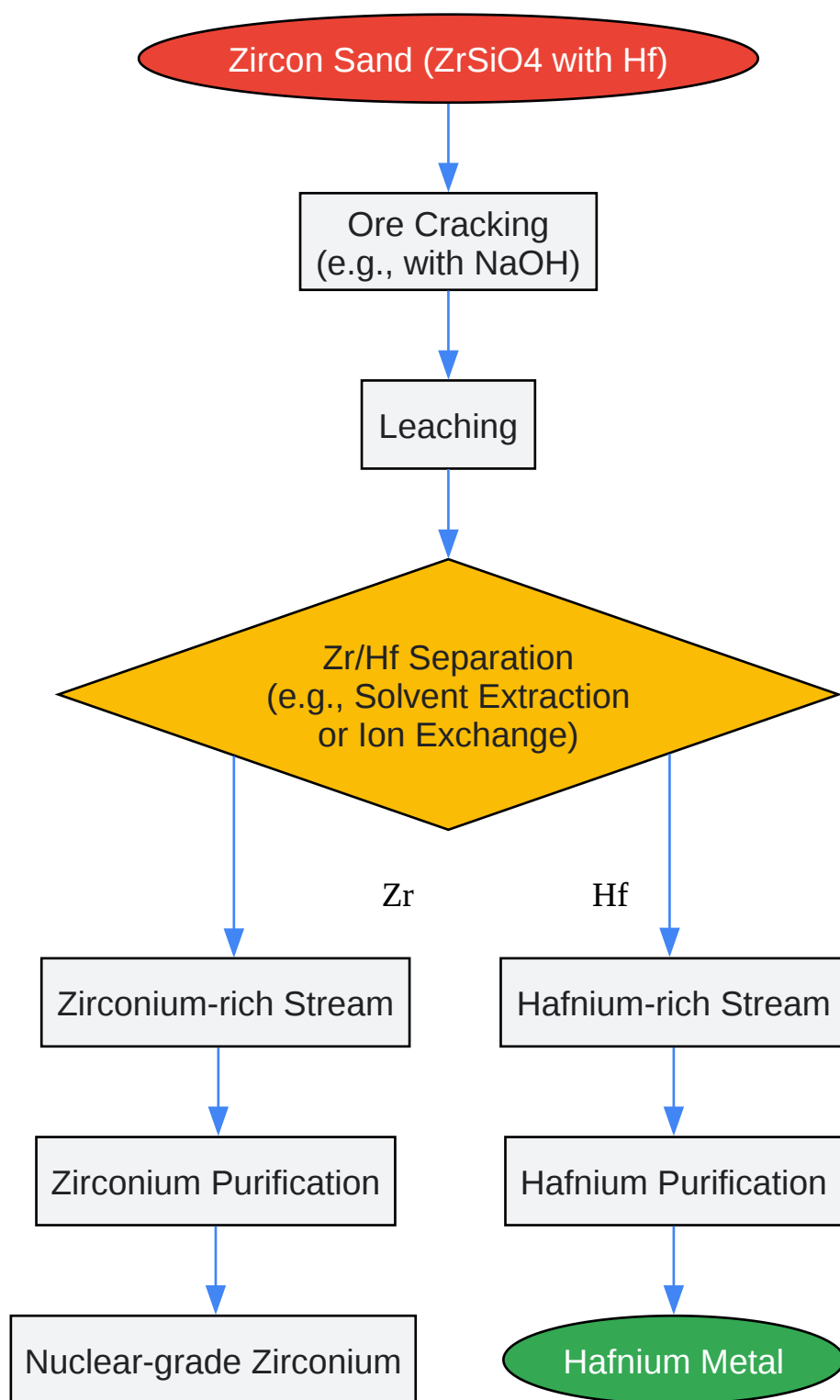
Logical Relationship: Passivation of Hafnium Metal



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Caption: The process of **hafnium** metal passivation.

Experimental Workflow: Separation of Hafnium from Zirconium



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Caption: A simplified workflow for the separation of **hafnium** from zirconium.

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